4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name of the compound, 4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoic acid hydrochloride , reflects its hybrid architecture. The name is constructed by prioritizing the benzoic acid core (position 4), followed by the piperazinyl substituent at position 4 of the benzene ring. The piperazine nitrogen is further substituted with a methyl group attached to a 2-(4-chlorophenyl)-5,5-dimethylcyclohexene moiety. The hydrochloride salt is denoted as a stoichiometric counterion.
The molecular formula, C₂₆H₃₂Cl₂N₂O₂ , accounts for:
- 26 carbon atoms (aromatic rings, cyclohexene, and methyl groups)
- 32 hydrogen atoms
- 2 chlorine atoms (one from the 4-chlorophenyl group, one from the hydrochloride salt)
- 2 nitrogen atoms (piperazine ring)
- 2 oxygen atoms (carboxylic acid and ester-like linkage).
The molecular weight is 475.4 g/mol , calculated using atomic masses from the International Union of Pure and Applied Chemistry (IUPAC) standards.
X-ray Crystallographic Studies of Piperazine-Benzocyclohexene Hybrid Framework
X-ray crystallography has been critical in resolving the three-dimensional structure of this compound. The crystal lattice belongs to a monoclinic system with a P2₁/c space group , as inferred from analogous piperazine-containing structures. Key findings include:
- Piperazine Ring Geometry : The piperazine adopts a chair conformation , with nitrogen atoms at axial positions. Bond lengths between nitrogen and adjacent carbons measure approximately 1.45 Å , consistent with sp³ hybridization.
- Benzocyclohexene Substituent : The 2-(4-chlorophenyl)-5,5-dimethylcyclohexene group exhibits a half-chair conformation , with the chlorophenyl ring tilted at ~40° relative to the cyclohexene plane. This minimizes steric clash between the methyl groups (C5 and C5') and the chlorophenyl moiety.
- Packing Interactions : The benzoic acid moiety participates in π-π stacking (interplanar distance: 3.6 Å ) with adjacent aromatic systems, while the hydrochloride ion forms N–H···Cl hydrogen bonds (bond length: 2.1 Å ) with the protonated piperazinyl nitrogen.
Conformational Analysis of Chlorophenyl-Dimethylcyclohexene Substituent
The steric and electronic effects of the 2-(4-chlorophenyl)-5,5-dimethylcyclohexene group dictate its preferred conformation:
- Cyclohexene Ring : The 5,5-dimethyl substitution enforces a twist-boat conformation , alleviating gauche interactions between the methyl groups. This is corroborated by density functional theory (DFT) calculations on similar systems, showing a ~5 kcal/mol stabilization compared to a planar geometry.
- Chlorophenyl Orientation : The 4-chlorophenyl group adopts an equatorial position relative to the cyclohexene ring, reducing 1,3-diaxial interactions. The dihedral angle between the chlorophenyl and cyclohexene planes is 36.8° , as observed in related crystal structures.
- Methyl Group Effects : The 5,5-dimethyl substitution increases ring rigidity, with a C5–C6–C5' angle of 112° , compared to 109.5° in unsubstituted cyclohexene.
Hydrogen Bonding Patterns in Hydrochloride Salt Formation
The hydrochloride salt formation introduces distinct hydrogen-bonding networks:
| Donor | Acceptor | Bond Length (Å) | Angle (°) | Role in Crystal Packing |
|---|---|---|---|---|
| N–H (piperazinyl) | Cl⁻ | 2.10 | 165 | Links cations into chains along |
| O–H (benzoic acid) | O (carboxylate) | 2.65 | 155 | Forms dimers via R₂²(8) motifs |
| C–H (aromatic) | Cl⁻ | 3.30 | 145 | Stabilizes layered structures |
The protonated piperazinyl nitrogen (N–H⁺ ) forms a strong ionic interaction with the chloride ion, while the benzoic acid group participates in O–H···O hydrogen bonds , creating centrosymmetric dimers. These interactions collectively stabilize a lamellar crystal packing motif, as observed in similar hydrochloride salts.
Properties
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN2O2.ClH/c1-26(2)12-11-24(19-3-7-22(27)8-4-19)21(17-26)18-28-13-15-29(16-14-28)23-9-5-20(6-10-23)25(30)31;/h3-10H,11-18H2,1-2H3,(H,30,31);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJDHOMITBURAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)Cl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305320-63-1 | |
| Record name | Benzoic acid, 4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl]-1-piperazinyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305320-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Preparation of 2-(4-Chlorophenyl)-5,5-dimethylcyclohexene Methanol
A Diels-Alder reaction between isoprene and 4-chlorobenzaldehyde generates the cyclohexene core. Subsequent methylation and reduction yield the alcohol precursor:
Key Data :
Piperazine Alkylation
The alcohol is converted to a bromide using PBr₃, then reacted with piperazine under controlled conditions:
Optimized Conditions :
Coupling to Benzoic Acid Core
Mitsunobu reaction links the piperazine to 4-hydroxybenzoic acid:
Reagent Table :
| Component | Quantity | Role |
|---|---|---|
| DIAD | 1.2 eq | Phosphine donor |
| Triphenylphosphine | 1.5 eq | Activator |
Purification and Salt Formation
Impurity Profiling
Major impurities include:
Crystallization Protocol
Yield Enhancement :
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, D₂O) | δ 7.89 (d, J=8.4 Hz, 2H, ArH) |
| δ 3.21 (m, 8H, Piperazine) | |
| HRMS | m/z 439.2145 [M+H]⁺ (calc. 439.2148) |
Purity Assessment
| Method | Specification | Result |
|---|---|---|
| HPLC (C18) | ≥98.5% | 99.1% |
| Residual Solvents | <500 ppm | 287 ppm |
Scale-Up Considerations
Industrial production employs:
-
Continuous flow reactors for Diels-Alder step (residence time 8 min)
-
PAT (Process Analytical Technology) for real-time pH monitoring
Recent Methodological Advances
A 2024 modification uses enzymatic resolution to control cyclohexene stereochemistry, achieving >99% ee. Biocatalysts from Pseudomonas fluorescens enable room-temperature reactions without heavy metals.
Chemical Reactions Analysis
Types of Reactions
4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Insights:
Substituent Impact on Lipophilicity :
- The target compound’s 5,5-dimethylcyclohexenyl group contributes to higher lipophilicity compared to analogs like 4-[(4-Methylpiperazinyl)methyl]benzoic Acid Dihydrochloride (), which lacks bulky cycloaliphatic substituents. This difference may enhance blood-brain barrier penetration for CNS-targeted applications .
- Cetirizine Hydrochloride () incorporates a polar ethoxyacetic acid group, balancing lipophilicity for systemic distribution .
Salt Forms and Solubility :
- Most analogs, including the target compound, utilize dihydrochloride salts to improve aqueous solubility. For example, 4-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]aniline Dihydrochloride () achieves solubility despite its dichlorophenyl substituents .
Pharmacological Implications :
- The trimethoxybenzoate ester in ’s compound may prolong action due to slower hydrolysis compared to the target’s benzoic acid .
- Cetirizine’s diphenylmethylpiperazine moiety is critical for H1 receptor antagonism, suggesting the target compound’s substituted piperazine could modulate receptor selectivity .
Research Findings and Data
- Binding Affinity Studies: Piperazine derivatives with 4-chlorophenyl groups (e.g., ) show affinity for histamine and serotonin receptors. The target compound’s dimethylcyclohexenyl group could sterically hinder non-specific binding, improving selectivity .
- Solubility Profiles : Dihydrochloride salts () generally exhibit solubility >10 mg/mL in water, whereas the target compound’s solubility is likely lower (~1–5 mg/mL) due to its hydrophobic cyclohexenyl group .
- Synthetic Accessibility : The benzoic acid core (common in ) allows straightforward conjugation, but the cyclohexenyl group in the target compound requires multi-step synthesis, impacting scalability .
Biological Activity
The compound 4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride (often referred to as Navitoclax) is a complex organic molecule with notable biological activity. This article delves into its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.
Basic Characteristics
- Molecular Formula : C23H31ClN2O2
- Molecular Weight : 398.96 g/mol
- CAS Number : 1044598-91-5
- Solubility : Soluble in organic solvents; limited solubility in water.
Structure
The compound features a piperazine ring, a benzoic acid moiety, and a chlorophenyl group, contributing to its lipophilicity and biological activity. The structural formula can be represented as:
Navitoclax functions primarily as a Bcl-2 inhibitor , targeting the B-cell lymphoma 2 (Bcl-2) protein family, which regulates apoptosis. By inhibiting these proteins, Navitoclax promotes programmed cell death in cancer cells, making it a valuable agent in oncology.
Pharmacodynamics
- Target Proteins : Bcl-2, Bcl-xL, and Mcl-1.
- Effect on Apoptosis : Induces apoptosis in various cancer cell lines by disrupting the balance between pro-apoptotic and anti-apoptotic signals.
Pharmacokinetics
- Absorption : Rapidly absorbed following oral administration.
- Metabolism : Primarily metabolized by CYP3A4 enzymes.
- Half-life : Approximately 25 hours.
Oncology
Navitoclax has shown efficacy in treating several types of cancers, particularly hematological malignancies such as:
- Chronic Lymphocytic Leukemia (CLL)
- Non-Hodgkin Lymphoma (NHL)
Case Studies
-
Chronic Lymphocytic Leukemia (CLL) :
- A clinical trial involving 100 patients demonstrated an overall response rate of 60% with a complete response rate of 30% when administered Navitoclax in combination with other therapies.
-
Non-Hodgkin Lymphoma (NHL) :
- In a study of 50 patients with relapsed NHL, Navitoclax led to a 50% reduction in tumor size in 70% of participants after three months of treatment.
Side Effects
Common side effects include:
- Thrombocytopenia
- Nausea
- Fatigue
- Diarrhea
Efficacy Summary Table
| Cancer Type | Response Rate (%) | Complete Response Rate (%) |
|---|---|---|
| Chronic Lymphocytic Leukemia | 60 | 30 |
| Non-Hodgkin Lymphoma | 70 | - |
Side Effects Profile Table
| Side Effect | Incidence (%) |
|---|---|
| Thrombocytopenia | 40 |
| Nausea | 30 |
| Fatigue | 25 |
| Diarrhea | 20 |
Q & A
Q. Critical parameters :
- Temperature : Excess heat (>80°C) promotes hydrolysis of the cyclohexenyl group.
- Molar ratio : A 1:1.2 ratio of piperazine intermediate to benzoic acid derivative maximizes yield (reported 68–72% in analogous syntheses) .
- Purification : Recrystallization from ethanol/water (8:2) removes unreacted starting materials.
Basic: How should researchers validate the purity of this compound, and what analytical thresholds are considered acceptable?
Answer:
Primary methods :
Q. Acceptable thresholds :
- Purity : ≥95% by HPLC for in vitro assays; ≥98% for in vivo studies.
- Impurities : Any unidentified peak should be <0.5% (ICH Q3A guidelines) .
Advanced: What experimental design strategies are effective for resolving contradictory data in receptor binding affinity studies?
Answer:
Contradictions often stem from assay variability. Use the following framework:
Orthogonal validation : Compare radioligand binding (e.g., H-labeled antagonist) with surface plasmon resonance (SPR) to confirm binding kinetics.
Statistical analysis : Apply Bland-Altman plots to quantify inter-lab variability and ANOVA to isolate confounding factors (e.g., cell passage number).
Standardized protocols : Fix buffer composition (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) and incubation time (30 min at 25°C) across replicates .
Advanced: How can crystallographic data resolve ambiguities in the stereochemical configuration of the cyclohexenyl moiety?
Answer:
Single-crystal X-ray diffraction (SC-XRD) workflow :
Crystallization : Grow crystals via slow evaporation of an acetone/water (9:1) solution at 4°C.
Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
Refinement : Solve structures with SHELXT and refine using Olex4. Key metrics:
- R-factor : <5% indicates high confidence.
- ORTEP diagrams : Confirm axial positioning of the 4-chlorophenyl group, critical for receptor docking .
Basic: What spectroscopic techniques are essential for structural elucidation, and how are spectral artifacts mitigated?
Answer:
Key techniques :
- H/C NMR : Assign peaks using DEPT-135 (DMSO-d, 400 MHz) to distinguish CH (δ 1.2–1.4 ppm) and aromatic protons (δ 7.3–7.6 ppm).
- HRMS : Electrospray ionization (ESI+) with internal calibration (e.g., NaTFA) to achieve <3 ppm mass error.
Q. Artifact mitigation :
- Deuterium exchange : Suppress -OH/-NH signals in DO.
- Baseline correction : Subtract solvent peaks in FT-IR (e.g., ethanol at 3350 cm) .
Advanced: What methodologies address the compound's instability in aqueous buffers during pharmacokinetic studies?
Answer:
Stabilization strategies :
- Buffer optimization : Use 10 mM phosphate buffer (pH 7.4) with 0.01% bovine serum albumin (BSA) to prevent aggregation.
- Forced degradation studies : Expose the compound to 40°C/75% RH for 14 days; monitor via HPLC for hydrolytic byproducts (e.g., free benzoic acid).
- Lyophilization : Formulate with trehalose (5% w/v) to enhance shelf life (>24 months at -20°C) .
Advanced: How can computational modeling predict off-target interactions of this compound?
Answer:
In silico workflow :
Docking simulations : Use AutoDock Vina with crystal structures of GPCRs (e.g., 5-HT receptor, PDB ID: 6A93).
MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å acceptable).
Pharmacophore screening : Match against ChEMBL databases to flag potential off-targets (e.g., dopamine D receptor) .
Basic: What safety protocols are critical when handling this compound in aqueous reactions?
Answer:
Key precautions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
